2,4-Dimethyl-D6-nitrobenzene

Beschreibung

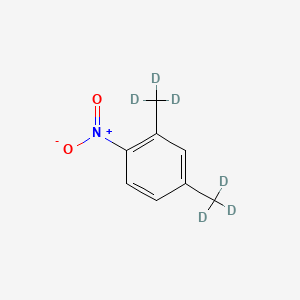

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H9NO2 |

|---|---|

Molekulargewicht |

157.20 g/mol |

IUPAC-Name |

1-nitro-2,4-bis(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

BBUPBICWUURTNP-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC(=C(C=C1)[N+](=O)[O-])C([2H])([2H])[2H] |

Kanonische SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Advanced Analytical Techniques for Characterization and Quantification of 2,4 Dimethyl D6 Nitrobenzene

Mass Spectrometry-Based Isotopic Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). For 2,4-Dimethyl-D6-nitrobenzene, this allows for clear distinction from its non-deuterated counterpart and enables highly sensitive quantification.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H, ¹⁵N/¹⁴N) within individual compounds in a mixture. nih.govdtic.milenviro.wiki This methodology provides insights into the origin, fate, and transformation pathways of contaminants. nih.govenviro.wikiresearchgate.net In the context of this compound, CSIA can be employed to track its behavior in complex environmental matrices and to study kinetic isotope effects during degradation processes. nih.gov The analysis typically involves separating the target compound using chromatography before introducing it into an isotope ratio mass spectrometer (IRMS). enviro.wiki The distinct mass of this compound allows it to be used as a tracer in experiments, with CSIA providing a quantitative measure of its transformation by tracking changes in the isotopic composition of the remaining compound pool. dtic.mil

In quantitative analytical chemistry, particularly when using chromatography coupled with mass spectrometry, deuterated compounds like this compound are invaluable as internal standards. clearsynth.com Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and ionization within the mass spectrometer. nih.gov By adding a known quantity of the deuterated standard to a sample, the analyte of interest (in this case, 2,4-dimethylnitrobenzene) can be accurately quantified by comparing its instrument response to that of the standard. clearsynth.comlcms.cz

The key advantages of using a deuterated internal standard are:

Similar Chemical and Physical Properties: It behaves nearly identically to the non-labeled analyte during sample preparation and chromatographic separation, minimizing differential losses. researchgate.net

Mass Spectrometric Distinction: It is easily distinguished from the analyte by its higher mass, preventing signal overlap.

Compensation for Matrix Effects: In complex samples, other co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. A deuterated standard experiences similar matrix effects, allowing for reliable correction of the analyte's signal. clearsynth.comnih.gov

The use of deuterated standards significantly improves the precision, accuracy, and robustness of quantitative methods. clearsynth.com

Mass spectrometry is highly effective for analyzing mixtures of isotopomers—molecules that have the same number of each isotopic atom but differ in their positions. High-resolution mass spectrometry can resolve the small mass differences between this compound and its partially deuterated or non-deuterated forms. Techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) can be used to study the exchange of labile hydrogens with deuterium from a solvent, providing structural information. nih.govresearchgate.netd-nb.info While the deuterium atoms on the methyl groups of this compound are not readily exchangeable, MS can characterize the initial isotopic purity and detect any potential back-exchange under specific experimental conditions. researchgate.netiastate.edu The distinct isotopic pattern generated in the mass spectrum serves as a fingerprint for the compound's deuteration level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Incorporation Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for determining molecular structure. For isotopically labeled compounds, specific NMR techniques can confirm the exact location of the isotopic labels and quantify the degree of incorporation.

For this compound, Deuterium (²H or D) NMR is a particularly powerful technique. sigmaaldrich.com While conventional Proton (¹H) NMR is limited for highly deuterated compounds due to the low intensity of residual proton signals, D-NMR directly observes the deuterium nuclei. sigmaaldrich.com This provides a clean spectrum where only deuterium signals are present, allowing for unambiguous confirmation that the deuterium atoms are located on the two methyl groups. sigmaaldrich.com

Furthermore, D-NMR can be used for quantitative purposes. Under appropriate experimental settings, the integration of the D-NMR signals is relatively quantitative, which allows for the determination of the deuterium atom percentage enrichment. sigmaaldrich.com This is crucial for verifying the isotopic purity of the synthesized this compound.

Table 1: Comparison of NMR Techniques for this compound

| Technique | Analyte Nucleus | Information Obtained | Advantages for this compound | Limitations |

| ¹H NMR | Proton (¹H) | Determines the chemical environment of hydrogen atoms. | Can detect any residual, non-deuterated methyl groups. | Low signal intensity for highly deuterated compounds. sigmaaldrich.com |

| ¹³C NMR | Carbon-13 (¹³C) | Determines the chemical environment of carbon atoms. | Confirms the carbon skeleton. C-D coupling can verify deuterium attachment. | Lower sensitivity than ¹H NMR. |

| ²H NMR (D-NMR) | Deuterium (²H) | Directly observes deuterium nuclei. sigmaaldrich.com | Confirms location of deuterium atoms and allows for quantification of isotopic enrichment. sigmaaldrich.com | Lower magnetogyric ratio results in lower sensitivity; longer acquisition times may be needed. sigmaaldrich.com |

Vibrational Spectroscopy for Structural Confirmation and Isotopic Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. slideshare.net These techniques serve as a fingerprint for molecular structure and are sensitive to isotopic substitution. researchgate.net

The substitution of hydrogen with deuterium in this compound leads to predictable shifts in its vibrational spectrum. The most significant changes are observed for the vibrational modes involving the substituted atoms. Because deuterium is heavier than hydrogen, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations.

This isotopic shift provides a clear method for structural confirmation. By comparing the FTIR or Raman spectrum of this compound with that of its non-deuterated analog, the presence and location of the deuterium can be verified. For instance, the characteristic C-H stretching vibrations of methyl groups typically appear in the 2850-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected at significantly lower frequencies, around 2100-2250 cm⁻¹. Other vibrations, such as those associated with the nitro group (NO₂) and the aromatic ring, are less affected but may show minor shifts. slideshare.netresearchgate.net

Table 2: Expected Vibrational Frequency Shifts for this compound

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |

| Methyl C-H/C-D Asymmetric & Symmetric Stretching | 2850 - 3000 cm⁻¹ | ~2100 - 2250 cm⁻¹ |

| Methyl C-H/C-D Asymmetric & Symmetric Bending | 1375 - 1465 cm⁻¹ | ~950 - 1050 cm⁻¹ |

| NO₂ Asymmetric Stretching | 1500 - 1560 cm⁻¹ researchgate.net | Minor shift expected |

| NO₂ Symmetric Stretching | 1330 - 1390 cm⁻¹ researchgate.net | Minor shift expected |

| Aromatic C-H Stretching | 3000 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ (Unaffected) |

| Aromatic Ring C=C Stretching | 1400 - 1600 cm⁻¹ | Minor shift expected |

Chromatographic Separation Techniques Coupled with Isotopic Detection

Chromatographic techniques are essential for separating components of a complex mixture prior to their detection and quantification. researchgate.net For a compound like this compound, gas chromatography (GC) is a particularly suitable method, often coupled with a mass spectrometer (GC-MS) for specific detection. nih.gov

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.gov While deuterated and non-deuterated isotopologs have very similar chemical properties, they can sometimes be separated under high-resolution chromatographic conditions. nih.gov This phenomenon, known as the isotope effect in chromatography, arises from subtle differences in molecular size and intermolecular interactions. nih.gov Heavier isotopic compounds may elute slightly earlier or later than their lighter counterparts depending on the stationary phase and conditions. nih.gov

The coupling of GC with MS (GC-MS) is the most common and powerful approach for the analysis of this compound. researchgate.netnih.gov

Separation: The GC column separates this compound from other compounds in the sample matrix.

Detection and Identification: The MS detector identifies the compound based on its unique mass spectrum and fragmentation pattern.

Quantification: By using selected ion monitoring (SIM), the mass spectrometer can be set to detect only the specific m/z ions corresponding to this compound and its non-deuterated analog (if used as an internal standard for the latter), providing excellent sensitivity and specificity. nih.gov

This combination allows for the reliable quantification of this compound even at very low concentrations in complex samples. researchgate.net

Kinetic Isotope Effects Kies in Reactions Involving Deuterated Nitroaromatic Compounds

Fundamental Principles and Theoretical Basis of Kinetic Isotope Effects

A kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org This phenomenon is a quantum mechanical effect that arises primarily from differences in the zero-point vibrational energy (ZPE) of chemical bonds. wikipedia.orggoogle.comnih.gov

A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency compared to a carbon-hydrogen (C-H) bond. wikipedia.org This results in a lower ZPE for the C-D bond. libretexts.orggithub.io Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy for the reaction involving the deuterated compound. This typically results in a slower reaction rate for the heavier isotopologue. wikipedia.org

KIEs are generally classified into two main types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. google.comlibretexts.orgfiveable.me For deuterium (B1214612) substitution, the ratio kH/kD is typically significant, often ranging from 2 to 8. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopically substituted bond is not directly involved in bond-making or bond-breaking in the rate-limiting step. google.comfiveable.me SKIEs are generally much smaller, with kH/kD values often between 0.7 and 1.5. wikipedia.org Despite their smaller magnitude, SKIEs provide valuable information about changes in the structure and hybridization of the transition state. wikipedia.orgprinceton.edu

Measurement and Interpretation of Secondary Deuterium Isotope Effects in Nitrobenzene (B124822) Systems

Secondary KIEs are powerful tools for probing the transition state structure. They are categorized based on the position of the isotopic substitution relative to the reaction center. In a compound like 2,4-Dimethyl-D6-nitrobenzene, where the deuterium atoms are on the methyl groups, any observed KIE in reactions involving the aromatic ring or the nitro group would be a β-secondary KIE. This type of effect is often attributed to hyperconjugation, where the C-D sigma bonds interact with the adjacent π-system or an empty p-orbital. libretexts.org

The magnitude of the SKIE is interpreted based on changes in hybridization at the reaction center.

A normal SKIE (kH/kD > 1) is typically observed when the hybridization of the carbon atom attached to the isotope changes from sp³ to sp². wikipedia.orggithub.io This is because the out-of-plane bending vibrations are less restricted in the sp²-hybridized transition state, leading to a smaller difference in ZPE between the C-H and C-D bonds compared to the ground state.

An inverse SKIE (kH/kD < 1) often occurs when the hybridization changes from sp² to sp³. wikipedia.orggithub.io In this case, the transition state is more sterically crowded, leading to an increase in the vibrational force constants and a larger ZPE difference compared to the ground state.

In the context of nitrobenzene systems, SKIEs have been instrumental. For example, SN2 reactions involving nucleophilic attack on substrates in nitrobenzene solvent have been studied using deuterated reactants. acs.orgmdpi.com A very large SKIE (kH/kD = 1.179) was observed for the SN2 reaction of thiophenoxide ion with benzyldimethylphenylammonium (B12820111) ion, a value far outside the typical range for SN2 reactions. cdnsciencepub.comresearchgate.net This was attributed to the reduction of significant steric crowding in the transition state compared to the reactant. cdnsciencepub.comresearchgate.net Such studies highlight how SKIEs can reveal subtle details about the transition state geometry.

Isotopic Fractionation during Chemical and Biochemical Transformations

When a reaction has a KIE, the reactant pool becomes progressively enriched in the heavier isotope as the reaction proceeds, because the lighter isotope reacts faster. This process is known as isotopic fractionation. Compound-specific isotope analysis (CSIA) is a technique used to measure the change in the isotopic composition of a compound to assess its transformation pathways. researchgate.netcopernicus.org

Significant research has been conducted on nitrogen (¹⁵N) isotope fractionation during the reduction of nitroaromatic compounds. acs.orgacs.org For instance, the abiotic reduction of various substituted nitroaromatics by reductants like Fe(II) sorbed to goethite results in substantial and consistent ¹⁵N isotope enrichment factors (εN) of approximately -30‰. copernicus.orgacs.org This large fractionation indicates that the cleavage of an N-O bond is a key, isotope-sensitive step in the reaction mechanism. copernicus.org

Biochemical transformations also exhibit significant isotopic fractionation. The enzymatic dioxygenation of nitrobenzene and 2-nitrotoluene (B74249) by nitrobenzene dioxygenase (NBDO) shows large carbon (¹³C) isotope enrichment factors, with smaller but measurable hydrogen (D) and nitrogen (¹⁵N) fractionation. nih.gov These findings demonstrate that isotope fractionation is a consistent feature of both chemical and biological degradation pathways for nitroaromatic compounds.

| Compound | Transformation | Isotope | Enrichment Factor (ε) in ‰ | Reference |

|---|---|---|---|---|

| Substituted Nitroaromatics | Abiotic Reduction by Fe(II)/Goethite | ¹⁵N | ~ -30 | copernicus.org |

| 1,4-Dinitrobenzene | Abiotic Reduction by Ferruginous Smectite | ¹⁵N | -17 | acs.org |

| Nitrobenzene | Enzymatic Dioxygenation (NBDO) | ¹³C | -4.1 ± 0.2 | nih.gov |

| 2-Nitrotoluene | Enzymatic Dioxygenation (NBDO) | ¹³C | -2.5 ± 0.2 | nih.gov |

| Nitrobenzene | Enzymatic Dioxygenation (NBDO) | ²H (D) | -5.7 ± 1.3 | nih.gov |

| Nitrobenzene | Enzymatic Dioxygenation (NBDO) | ¹⁵N | -1.0 ± 0.3 | nih.gov |

Elucidation of Reaction Mechanisms and Rate-Limiting Steps using KIEs

The measurement of KIEs is a cornerstone of mechanistic chemistry, providing direct evidence for the rate-limiting step of a reaction. The magnitude of the KIE distinguishes whether a bond to the isotope is cleaved in the slow step.

A classic example in aromatic chemistry is the electrophilic nitration of benzene (B151609). masterorganicchemistry.comalevelh2chemistry.comlibretexts.org When benzene-d6 (B120219) (C₆D₆) is nitrated, the reaction rate is found to be nearly identical to that of normal benzene (C₆H₆), yielding a KIE (kH/kD) of approximately 1. stackexchange.comstackexchange.com This lack of a primary KIE is crucial evidence that the C-H (or C-D) bond is not broken in the rate-determining step. stackexchange.com This supports a two-step mechanism where the slow step is the initial attack of the nitronium ion (NO₂⁺) on the benzene ring to form a carbocation intermediate (the sigma complex). masterorganicchemistry.comalevelh2chemistry.com The subsequent deprotonation to restore aromaticity is a fast, non-rate-limiting step. alevelh2chemistry.com

Furthermore, variations in KIE values under different reaction conditions can signal a change in the rate-limiting step. In the reduction of certain nitroaromatic compounds, the apparent nitrogen KIE was found to decrease significantly with increasing pH. acs.orgnih.gov This observation led to the hypothesis that the rate-limiting step can shift from the dehydration of an intermediate (which involves N-O bond cleavage and gives a large KIE) to earlier protonation or electron transfer steps (which have small KIEs). acs.orgnih.gov

| Reaction | Isotopologue | Observed KIE (kH/kD) | Mechanistic Interpretation | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | Benzene-d6 | ~ 1.0 | C-H bond cleavage is NOT the rate-determining step. Attack of the electrophile is the slow step. | stackexchange.comstackexchange.com |

| SN2 Reaction of Benzyldimethylphenylammonium ion with Thiophenoxide | Benzyl-α,α-d2 | 1.179 | A crowded SN2 transition state where steric strain is reduced relative to the ground state. | cdnsciencepub.comresearchgate.net |

| Deprotonation of 4-Nitrophenylnitromethane by Amine Bases | 4-Nitrophenylnitromethane-d2 | 11.0 - 15.6 | A primary KIE indicating C-H bond breaking in the rate-determining step, with evidence of quantum tunneling. | researchgate.net |

Environmental Fate and Biotransformation Studies of Deuterated Nitroaromatic Compounds

Investigating Transformation Pathways Using Stable Isotope Fractionation

Stable isotope fractionation is a key principle underpinning the use of deuterated compounds like 2,4-Dimethyl-D6-nitrobenzene in environmental studies. Biotic and abiotic transformation processes often exhibit kinetic isotope effects (KIEs), where molecules containing heavier isotopes (like deuterium) react at slightly different rates than their non-deuterated counterparts. nih.gov By measuring the changes in the isotopic composition of the remaining contaminant pool and its transformation products, researchers can elucidate degradation pathways and reaction mechanisms. nih.gov

For this compound, the six deuterium (B1214612) atoms on the two methyl groups provide a distinct isotopic signature. The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect if this bond is broken in the rate-determining step of a reaction. nih.gov This is particularly relevant for initial enzymatic attacks on the methyl groups, a common transformation pathway for methylated aromatic compounds.

Table 1: Isotope Enrichment Factors (ε) for the Dioxygenation of Nitroaromatic Compounds by Nitrobenzene (B124822) Dioxygenase

| Compound | Isotope | Enrichment Factor (ε) in ‰ |

|---|---|---|

| Nitrobenzene | Carbon (¹³C) | -4.1 ± 0.2 |

| Hydrogen (²H) | -5.7 ± 1.3 | |

| Nitrogen (¹⁵N) | -1.0 ± 0.3 | |

| 2-Nitrotoluene (B74249) | Carbon (¹³C) | -2.5 ± 0.2 |

This table presents data from a study on nitrobenzene and 2-nitrotoluene, which can serve as analogues for understanding the isotopic fractionation of this compound during similar enzymatic reactions. The negative values indicate that molecules with the lighter isotope react faster. nih.gov

By analyzing the deuterium enrichment in the residual this compound and its metabolites, scientists can determine the extent of degradation and differentiate between various transformation mechanisms, such as methyl group oxidation versus aromatic ring cleavage.

Microbial Degradation Mechanisms of Nitroaromatic Compounds

The microbial degradation of nitroaromatic compounds is a critical process in their natural attenuation. Both aerobic and anaerobic microorganisms have evolved diverse enzymatic strategies to transform these synthetic compounds.

Aerobic biodegradation of nitroaromatic compounds often initiates with an oxidative attack on the aromatic ring or a substituent. For compounds like 2,4-Dimethyl-nitrobenzene, aerobic pathways can involve the oxidation of one or both methyl groups, or dioxygenase-catalyzed hydroxylation of the aromatic ring. nih.gov Ring hydroxylation can lead to the formation of catechols, which are then susceptible to ring cleavage and further metabolism.

Anaerobic biodegradation of nitroaromatic compounds typically proceeds via reduction of the nitro groups to amino groups. uni-tuebingen.denih.govresearchgate.netnih.govresearchgate.net This process is often carried out by a wide range of anaerobic bacteria, including sulfate-reducing and methanogenic consortia. uni-tuebingen.deresearchgate.net The resulting aromatic amines may be more or less toxic and can be subject to further transformation, including polymerization or complete mineralization. For methylated nitroaromatics, anaerobic pathways can also involve the addition of fumarate (B1241708) to a methyl group, a mechanism observed in the anaerobic degradation of toluene. nih.govnih.gov

The initial enzymatic steps are crucial in the biodegradation of nitroaromatic compounds. Dioxygenases are key enzymes in aerobic pathways, catalyzing the incorporation of both atoms of molecular oxygen into the aromatic ring. nih.gov In the case of this compound, dioxygenase attack would likely lead to the formation of a deuterated methyl-substituted catechol. The deuteration of the methyl groups could potentially influence the rate of this reaction due to kinetic isotope effects, providing insights into the enzyme's mechanism. nih.gov

Nitroreductases are central to anaerobic degradation pathways. These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The efficiency of these enzymes can be influenced by the electronic properties of the aromatic ring, which are in turn affected by the substituents. The presence of deuterated methyl groups is not expected to significantly alter the electronic properties of the aromatic ring, but could subtly influence enzyme-substrate interactions.

Table 2: Key Enzymes in the Biodegradation of Nitroaromatic Compounds

| Enzyme Class | Reaction Type | Typical Conditions | Role in Degradation |

|---|---|---|---|

| Dioxygenases | Ring hydroxylation | Aerobic | Initial attack on the aromatic ring |

| Monooxygenases | Methyl group oxidation/Ring hydroxylation | Aerobic | Initial attack on substituents or the ring |

| Nitroreductases | Nitro group reduction | Anaerobic/Aerobic | Transformation of nitro groups to amino groups |

In many environmental settings, the degradation of nitroaromatic compounds occurs through co-metabolism. This is a process where microorganisms transform a compound without using it as a primary source of energy or carbon. The enzymes involved are often broad-specificity enzymes that act on the nitroaromatic compound fortuitously. The degradation of this compound in a complex microbial community would likely involve co-metabolic processes, especially at low contaminant concentrations.

Synergistic degradation, where different microbial populations carry out sequential steps in a degradation pathway, is also common. For instance, one group of bacteria might reduce the nitro group of this compound, and another group could then degrade the resulting aromatic amine. The use of deuterated substrates can help to trace the flow of the compound and its metabolites through these complex microbial food webs.

Tracing Environmental Contaminant Transformations in Aquatic and Terrestrial Systems

The use of deuterated compounds like this compound is invaluable for tracing the fate of contaminants in real-world aquatic and terrestrial systems. nih.govscispace.com By introducing a known amount of the labeled compound into a microcosm, mesocosm, or even a field site, researchers can follow its movement, transformation, and ultimate fate.

In aquatic systems, this approach can be used to determine rates of biodegradation, photodegradation, and sorption to sediments. In terrestrial systems, it can help to quantify leaching, volatilization, and degradation in different soil horizons. The distinct mass of the deuterated compound and its transformation products allows for their detection and quantification even in complex environmental matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 3: Applications of Deuterated Tracers in Environmental Fate Studies

| Environmental System | Process Investigated | Information Gained |

|---|---|---|

| Aquatic Systems | Biodegradation | In-situ degradation rates, identification of active microbial communities |

| Photodegradation | Rates and pathways of light-induced transformation | |

| Sorption | Partitioning between water column and sediments | |

| Terrestrial Systems | Biodegradation | Degradation rates in soil, influence of soil properties |

| Leaching | Mobility of the contaminant and its metabolites in the soil profile |

Computational Chemistry Approaches to Substituted Nitrobenzenes and Isotopic Effects

Quantum Chemical Modeling of Electronic and Structural Properties in Deuterated Analogues

Quantum chemical modeling of deuterated compounds like 2,4-Dimethyl-D6-nitrobenzene is founded on the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the much slower motion of the nuclei. Consequently, isotopic substitution, which only alters the mass of a nucleus (in this case, replacing protium (B1232500) with deuterium (B1214612) in the methyl groups), does not change the electronic potential energy surface of the molecule. cchmc.org However, this change in mass has significant consequences for the vibrational properties of the molecule, which can be accurately modeled using computational methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations. Studies on various isotopomers of nitrobenzene (B124822) and related compounds have demonstrated that DFT calculations, particularly using functionals like B3LYP, can accurately predict vibrational spectra and reproduce the isotopic shifts in frequencies without the need for empirical scaling of the force constants. researchgate.netresearchgate.net For this compound, the primary structural impact of deuteration is on the vibrational modes of the methyl (-CD3) groups. The greater mass of deuterium compared to hydrogen leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. This, in turn, lowers the zero-point vibrational energy (ZPVE) of the deuterated molecule.

These computational models can precisely calculate the harmonic vibrational frequencies for both the standard and deuterated isotopologues, providing a detailed picture of how isotopic substitution affects the molecule's dynamic behavior.

Calculated Vibrational Frequencies for C-H vs. C-D Bonds

| Vibrational Mode | Typical Calculated C-H Frequency (cm-1) | Typical Calculated C-D Frequency (cm-1) | Key Impact |

|---|---|---|---|

| Symmetric Stretch | ~2900 - 3000 | ~2100 - 2200 | Lower Zero-Point Vibrational Energy (ZPVE) |

| Asymmetric Stretch | ~3000 - 3100 | ~2200 - 2300 | Alters IR and Raman Spectra |

| Bending (Scissoring/Rocking) | ~1350 - 1450 | ~950 - 1050 | Affects Thermodynamic Properties |

Theoretical Investigations of Reaction Kinetics and Mechanisms

Theoretical chemistry offers indispensable tools for elucidating the complex reaction kinetics and mechanisms of substituted nitrobenzenes. By mapping the potential energy surface for a given reaction, computational methods can identify transition states, intermediates, and products, thereby providing a step-by-step description of the reaction pathway.

For substituted nitroaromatics, several reaction types have been investigated computationally:

Unimolecular Decomposition: A primary focus of theoretical studies has been the thermal decomposition of nitroaromatic compounds. Reactive molecular dynamics simulations and DFT calculations have shown that substituents significantly influence the initial decomposition steps. rsc.org For instance, the presence of substituents can alter the competition between the direct cleavage of the C-NO2 bond and a nitro-nitrito isomerization pathway.

Electrophilic Aromatic Substitution (EAS): The mechanism of electrophilic attack on the nitrobenzene ring has also been a subject of theoretical work. ijrti.org By calculating the energy of the intermediate species for attack at the ortho, meta, and para positions, these studies can explain the directing effects of the substituents. For nitrobenzene, calculations confirm that meta-substitution is energetically favored. ijrti.org

These theoretical investigations allow for the construction of detailed reaction energy profiles, which are crucial for understanding and predicting chemical reactivity.

Calculated Activation Energies for Nitrobenzene Reactions

| Reaction Type | Substituent Position | Substituent Type | Calculated Effect on Activation Energy (ΔG‡) |

|---|---|---|---|

| Unimolecular Decomposition | N/A | Electron-donating (-CH3) | Increases barrier for C-N cleavage |

| Unimolecular Decomposition | N/A | Electron-withdrawing (-NO2) | Decreases barrier for C-N cleavage |

| Nucleophilic Addition | para | Electron-withdrawing (-Cl) | Lowers activation energy, stabilizing adduct |

| Electrophilic Addition | meta | -NO2 (existing) | Lowest energy barrier compared to ortho/para |

Prediction and Interpretation of Kinetic Isotope Effects through Computational Simulations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, defined as the ratio of the reaction rate of a light isotopologue to that of a heavy isotopologue (kH/kD). libretexts.org Computational simulations are pivotal in both predicting and interpreting KIEs, particularly the deuterium KIE.

A primary deuterium KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. libretexts.org The effect arises because the ZPVE of a C-D bond is lower than that of a C-H bond, making the C-D bond effectively stronger and requiring more energy to break. libretexts.org

Computational prediction of the KIE involves several steps:

Geometry Optimization: The structures of the reactant and the transition state are optimized for both the light (H) and heavy (D) isotopologues.

Frequency Calculation: Vibrational frequencies are calculated for all optimized structures. These frequencies are used to determine the ZPVEs.

KIE Calculation: The KIE is calculated using the ZPVEs of the reactants and transition states, often employing the Bigeleisen equation. researchgate.net For reactions involving hydrogen transfer, corrections for quantum mechanical tunneling are often included, as they can be significant. researchgate.net

The magnitude of the computationally predicted KIE provides direct evidence about the transition state structure and whether a specific C-H bond is being cleaved in the rate-limiting step. For example, in the electrophilic nitration of benzene-d6 (B120219), the experimental KIE is close to 1, indicating that the C-H/C-D bond is not broken in the rate-determining step. stackexchange.com Computational studies can confirm this by showing that the ZPVE difference between the C-H and C-D bonds is largely preserved in the transition state for the initial electrophilic attack. For a reaction involving hydrogen abstraction from a methyl group of this compound, a large primary KIE would be predicted, confirming the involvement of that C-D bond in the transition state.

Components of a Theoretical KIE Calculation (Illustrative)

| Component | Description | Computational Output |

|---|---|---|

| ZPVE(Reactant-H) | Zero-Point Vibrational Energy of H-containing reactant | Sum of vibrational frequencies |

| ZPVE(Reactant-D) | Zero-Point Vibrational Energy of D-containing reactant | Sum of vibrational frequencies |

| ZPVE(TS-H) | Zero-Point Vibrational Energy of H-containing transition state | Sum of vibrational frequencies |

| ZPVE(TS-D) | Zero-Point Vibrational Energy of D-containing transition state | Sum of vibrational frequencies |

| Tunneling Correction (κH/κD) | Accounts for quantum tunneling of H vs. D | Calculated from potential energy barrier shape |

Analysis of Substituent Effects on Reactivity and Molecular Orbitals

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing substituent due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes pi-electron density from the ring into the nitro group. researchgate.net Quantum chemical models can quantify this effect, showing that the nitro group significantly lowers the energy of the molecular orbitals, especially the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more susceptible to nucleophilic attack. It also deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Methyl Groups (-CH3): Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This effect increases the electron density of the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making the molecule more reactive towards electrophiles. Methyl groups are known as ortho, para-directors.

In 2,4-Dimethyl-nitrobenzene, these effects are combined. Computational analysis of the molecular orbitals and charge distribution reveals the net outcome. The HOMO is typically localized on the aromatic ring, and its energy is higher than that of nitrobenzene but lower than that of xylene, reflecting the combined electronic influences. The LUMO is generally lowered by the nitro group, indicating enhanced susceptibility to reduction or nucleophilic attack compared to xylene. The analysis of calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can pinpoint which carbon atoms are more electron-rich or electron-poor, thereby predicting the most likely sites for electrophilic or nucleophilic attack. Computational studies have also correlated properties like binding energies to Hammett substituent constants, providing a bridge between theoretical descriptors and empirical reactivity scales. nih.gov

Computed Substituent Effects on Benzene (B151609) Ring Properties

| Substituent | Electronic Effect | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Reactivity (EAS) |

|---|---|---|---|---|

| -NO2 | Strongly withdrawing (Resonance & Induction) | Lowers | Significantly Lowers | Deactivating, meta-directing |

| -CH3 | Weakly donating (Induction & Hyperconjugation) | Raises | Slightly Raises | Activating, ortho,para-directing |

Future Research Directions and Emerging Applications

Development of Novel Deuteration Methodologies for Complex Structures

The synthesis of deuterated compounds, particularly those with complex aromatic structures like 2,4-Dimethyl-D6-nitrobenzene, is an area of continuous development. While established methods exist, research is focused on creating more efficient, selective, and cost-effective deuteration techniques.

Recent advancements include silver-catalyzed hydrogen-isotope exchange using deuterium (B1214612) oxide (D₂O) as the deuterium source. chemrxiv.orgacs.org This method has shown promise for the multideuteration of nitroaromatics, offering a distinct deuteration pattern where deuterium accumulation occurs around the aromatic rings. chemrxiv.orgacs.org Another approach involves amine-base catalyzed exchange with D₂O, which allows for regiospecific benzylic deuteration of alkylnitroaromatics. nih.gov For instance, alkylated 2,4-dinitrobenzenes can be deuterated at room temperature using triethylamine (B128534) as a catalyst. nih.gov

Flow chemistry is also emerging as a powerful tool for the synthesis of deuterated aromatic compounds. tn-sanso.co.jp This method, often combined with microwave technology, allows for rapid and efficient heating, leading to shorter reaction times and potentially higher yields compared to traditional batch synthesis. tn-sanso.co.jp The development of such novel methodologies is crucial for expanding the accessibility of complex deuterated molecules like this compound for various research applications.

Table 1: Comparison of Deuteration Methodologies for Aromatic Compounds

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

|---|---|---|---|

| Silver-Catalyzed H-Isotope Exchange | Silver | D₂O | Allows for multideuteration of nitroaromatics. chemrxiv.orgacs.org |

| Amine-Base Catalyzed Exchange | Triethylamine or DBN | D₂O | Regiospecific deuteration of benzylic positions. nih.gov |

| Flow Chemistry with Microwave Heating | Platinum on alumina (B75360) | D₂O | Rapid, efficient, and scalable synthesis. tn-sanso.co.jp |

Integration of Advanced Analytical Techniques for Comprehensive Isotopic Profiling

Accurately determining the isotopic purity and the precise location of deuterium atoms within a molecule is paramount for its use in scientific studies. bvsalud.orgrsc.org The development and integration of advanced analytical techniques are essential for the comprehensive isotopic profiling of compounds like this compound.

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), offers a rapid and highly sensitive method for characterizing the isotopic purity of deuterium-labeled compounds. rsc.orgnih.gov This technique can distinguish between different H/D isotopologues with minimal sample consumption. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. It not only confirms the structural integrity of the molecule but also provides detailed insights into the specific positions of the deuterium labels and their relative isotopic purity. rsc.org Furthermore, gas chromatography has been shown to be effective in separating deuterated compounds from their non-deuterated counterparts, which is crucial in areas like drug discovery and the investigation of kinetic isotope effects. nih.gov The separation efficiency can be influenced by the type of stationary phase used and the position of the deuterium atoms in the molecule. nih.gov

Predictive Modeling of Environmental Fate and Biodegradation Pathways

Understanding the environmental fate and biodegradation of nitroaromatic compounds is crucial due to their potential toxicity and persistence in the environment. researchgate.net While the biodegradation of 2,4-dinitrotoluene (B133949) (DNT), a related compound, has been studied, the pathways for this compound are less understood. Predictive modeling offers a way to estimate its environmental behavior.

The biodegradation of 2,4-DNT by certain bacteria, such as Pseudomonas sp. and Burkholderia cepacia, often initiates with a dioxygenase attack, leading to the formation of catechols and the release of nitrite. nih.govasm.orgnih.gov It is plausible that this compound could undergo similar initial degradation steps. However, the presence of deuterium atoms on the methyl groups can introduce a kinetic isotope effect, potentially slowing down the rate of metabolic processes that involve the cleavage of a C-D bond compared to a C-H bond.

Predictive models for the environmental fate of chemicals often use quantitative structure-activity relationships (QSARs) to correlate molecular structure with environmental properties. pnnl.gov These models can be calibrated using data from related compounds to predict the distribution and persistence of novel substances in various environmental compartments like water, soil, and air. researchgate.netrsc.org Future research will likely focus on developing and validating such models specifically for deuterated nitroaromatics, taking into account the influence of isotopic labeling on their environmental behavior.

Table 2: Potential Initial Biodegradation Steps of Dimethyl-nitrobenzene Analogs

| Organism | Initial Reaction | Key Intermediate |

|---|---|---|

| Pseudomonas sp. | Dioxygenase attack | 4-Methyl-5-nitrocatechol (from 2,4-DNT) nih.govasm.org |

| Burkholderia cepacia | Dioxygenation | 4-Methyl-5-nitrocatechol (from 2,4-DNT) nih.gov |

| Hydrogenophaga palleronii | Dioxygenation | 3-Methyl-4-nitrocatechol (from 2,6-DNT) dtic.mil |

Expansion of Deuterated Compounds as Probes for Biochemical Processes

Deuterated compounds are invaluable tools in life sciences for tracing and understanding complex biochemical processes. scispace.commusechem.com The substitution of hydrogen with deuterium provides a non-radioactive label that can be detected by techniques like mass spectrometry and NMR, allowing researchers to follow the metabolic fate of a molecule. creative-proteomics.comwikipedia.org

This compound can be used as a probe to study the metabolism of nitroaromatic compounds. By introducing the deuterated version into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). musechem.com This is particularly relevant in toxicology and drug development, where understanding how the body processes such compounds is critical.

The kinetic isotope effect associated with deuteration can also be exploited. Replacing a hydrogen atom with deuterium at a site of metabolic transformation can slow down the rate of that reaction. nih.gov This can help to identify specific metabolic pathways and the enzymes involved. Furthermore, deuterated compounds are increasingly being used in drug discovery to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism, potentially leading to enhanced efficacy and safety. nih.gov The application of deuterated probes like this compound is expected to expand as analytical techniques become more sensitive and the synthesis of these labeled compounds becomes more accessible. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.